molecular formula C18H15N3O3S2 B2910767 2-(4-(methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide CAS No. 941971-24-0

2-(4-(methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide

Cat. No.: B2910767
CAS No.: 941971-24-0
M. Wt: 385.46
InChI Key: YHGGAHBZBDDUFD-UHFFFAOYSA-N
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Description

2-(4-(Methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is an organic compound comprising a thiazole ring, nitrophenyl, and methylthiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 2-(4-(Methylthio)phenyl)acetamide

    • Starting Materials: : 4-(Methylthio)benzyl chloride and ammonia.

    • Reaction: : The reaction takes place under reflux with an organic solvent like ethanol.

    • Condition: : Temperature around 80°C, under an inert atmosphere.

    • Product Isolation: : Crystallization or distillation.

  • Synthesis of 4-(3-Nitrophenyl)thiazol-2-ylamine

    • Starting Materials: : 3-Nitroaniline and α-haloketone.

    • Reaction: : Cyclocondensation reaction in the presence of a base such as sodium ethoxide.

    • Condition: : Temperature around 100°C, solvent ethanol.

    • Product Isolation: : Recrystallization.

  • Final Synthesis

    • Starting Materials: : 2-(4-(Methylthio)phenyl)acetamide and 4-(3-Nitrophenyl)thiazol-2-ylamine.

    • Reaction: : Condensation reaction in the presence of coupling reagents like EDCI or DCC.

    • Condition: : Room temperature, solvent like dichloromethane.

    • Product Isolation: : Purification via chromatography or recrystallization.

Industrial Production Methods

For large-scale production, continuous flow synthesis could be employed to enhance yield and purity while ensuring a safer reaction environment. Process optimization involves selecting appropriate reaction vessels, precise control of temperature and pressure, and implementing effective purification techniques.

Chemical Reactions Analysis

  • Oxidation Reactions

    • Reagents: : KMnO₄ or H₂O₂.

    • Conditions: : Ambient to elevated temperatures.

    • Products: : Formation of sulfone derivatives.

  • Reduction Reactions

    • Reagents: : NaBH₄ or catalytic hydrogenation.

    • Conditions: : Room temperature under hydrogen atmosphere.

    • Products: : Reduced nitro group to amino group.

  • Substitution Reactions

    • Reagents: : Various electrophiles like alkyl halides.

    • Conditions: : Nucleophilic substitution at the phenyl ring.

    • Products: : Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Utilized as a building block in organic synthesis.

  • Intermediate for synthesizing complex heterocyclic compounds.

Biology

  • Studied for its potential inhibitory effects on certain enzymes.

  • Investigated for antimicrobial properties.

Medicine

  • Explored as a potential pharmacophore in drug discovery.

  • Possible applications in anti-inflammatory and anticancer therapies.

Industry

  • Used in the development of functional materials like dyes and polymers.

  • Potential use in agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

  • The nitrophenyl group is known to interact with protein binding sites, possibly affecting enzymatic activities.

  • The thiazole ring can participate in π-π stacking interactions, influencing molecular recognition.

  • Pathways involving redox reactions and nucleophilic substitution are also relevant.

Comparison with Similar Compounds

Unique Features

  • Combines a thiazole ring with methylthiophenyl and nitrophenyl groups.

  • Versatile reactivity due to various functional groups.

Similar Compounds

  • 2-(4-(Methylsulfinyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide.

  • 2-(4-(Methylthio)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide.

  • Thiazole derivatives with different substituents on the phenyl rings.

This compound's versatility and unique structure provide significant potential across multiple disciplines, making it a valuable focus for ongoing research.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-25-15-7-5-12(6-8-15)9-17(22)20-18-19-16(11-26-18)13-3-2-4-14(10-13)21(23)24/h2-8,10-11H,9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGGAHBZBDDUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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